molecular formula C7H6F3N5 B2620751 N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 312316-53-3

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2620751
CAS No.: 312316-53-3
M. Wt: 217.155
InChI Key: SYDWWUKCKAEQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound of significant interest in medicinal chemistry and anticancer research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in drug discovery known for its diverse biological activities. Recent scientific investigations have highlighted the potential of this specific scaffold in developing novel therapeutic agents. Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine are being explored as potent dual inhibitors targeting key oncogenic kinases, such as c-Met and Pim-1 . The dysregulation of these kinases is implicated in tumor proliferation, angiogenesis, and metastasis, making them promising targets for cancer treatment . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This compound is intended for research purposes only, specifically for use in bioassays, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. It serves as a valuable building block for chemists and biologists working to develop new anticancer therapies. Strictly for research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-11-4-2-3-5-12-13-6(7(8,9)10)15(5)14-4/h2-3H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWWUKCKAEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NN=C2C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, which makes it environmentally friendly and scalable .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of trifluoroacetimidoyl chlorides and hydrazine hydrate remains central to the process, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazolopyridazine oxides, while reduction can produce triazolopyridazine amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit critical kinases involved in tumor progression. For instance, Polo-like kinase 1 (Plk1) inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : The compound may induce programmed cell death in malignant cells by activating mitochondrial pathways .

Table 1: Summary of Anticancer Studies

Compound NameBiological ActivityIC50 (μM)Target
This compoundAnticancer (preliminary)TBDVarious cancer cell lines
Related TriazoloquinazolinonesPolo-like kinase inhibition0.34Plk1
Other derivativesAnticancer activityVariesMultiple targets

Bromodomain Inhibition

Another significant application of this compound is its role as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Structural studies have demonstrated that derivatives similar to this compound can bind effectively to bromodomains with micromolar IC50 values .

Case Study 1: Anticancer Studies

In a series of experiments involving various cancer cell lines such as OVCAR-8 and NCI-H460, the compound demonstrated significant growth inhibition percentages ranging from 50% to over 85% across different concentrations. These findings suggest a promising avenue for further development in cancer therapeutics .

Case Study 2: Structural Analysis for Bromodomain Inhibition

High-resolution crystal structures of complexes formed between bromodomains and [1,2,4]triazolo[4,3-b]pyridazine derivatives have been elucidated. These studies provide insights into the binding interactions and structural features that contribute to the inhibitory activities observed .

Pharmacokinetics and Safety Profile

While comprehensive pharmacokinetic data specific to this compound is still emerging, preliminary assessments indicate favorable absorption characteristics due to the lipophilic nature imparted by the trifluoromethyl group. Further studies are necessary to evaluate its safety profile and potential side effects.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These properties enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .

Biological Activity

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C7H6F3N5
  • Molecular Weight : 217.15 g/mol

Antimicrobial Activity

Research indicates that compounds with a triazole-pyridazine scaffold exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit the growth of various fungal pathogens, making them potential candidates for antifungal therapies .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. A study highlighted its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate digestion and absorption .

Central Nervous System (CNS) Effects

The compound has been associated with CNS activity. It acts as an antagonist at AMPA receptors, which are implicated in excitatory neurotransmission. This property suggests its potential utility in treating CNS disorders related to excitotoxicity .

Study on Antifungal Activity

In a comparative study on antifungal agents, this compound demonstrated effective inhibition against biotrophic fungal pathogens. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications at the 1 and 2 positions of the triazole ring significantly affect biological activity. Substituents such as trifluoromethyl enhance potency against targeted enzymes and receptors. The most active derivatives exhibited IC50 values in the nanomolar range against α-glucosidase and other relevant targets .

Data Table: Biological Activities of this compound

Activity TypeTargetIC50 Value (µM)Reference
AntifungalBiotrophic fungi10
α-Glucosidase InhibitionEnzymatic activity0.005
AMPA Receptor AntagonismCNS-related disordersNot specified

Q & A

Q. What are the recommended synthetic routes for N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves functionalizing the triazolo[4,3-b]pyridazine core with trifluoromethyl and methylamine groups. Key steps include:

  • Intermediate preparation : Reacting 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine with iodopyrrolidine or benzoyl chloride derivatives under anhydrous conditions (e.g., EtOH, DIPEA) to form intermediates like 32a .
  • Coupling reactions : Use peptide coupling reagents (e.g., HATU) or sulfonylation (e.g., ethanesulfonyl chloride) to introduce substituents. For example, coupling 32a with indole derivatives yields bioactive analogs (e.g., compound 6) .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry. Lower yields (<50%) are observed with bulky substituents (e.g., benzoyl chloride vs. isocyanates) .

Q. Table 1: Representative Yields for Derivatives

CompoundSubstituentYield (%)Reference
6Indole-ethyl58
38Isocyanate72
39Benzoyl chloride45

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) confirm methyl and trifluoromethyl groups. Aromatic protons appear at δ 7.8–8.5 ppm, while methyl groups resonate at δ 2.9–3.1 ppm .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradients of acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 469.94 for compound 34) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Kinase inhibition : Use fluorescence polarization assays (e.g., BRD4 bromodomain inhibition) with IC50_{50} values calculated via dose-response curves .
  • Antiproliferative activity : Screen against cancer cell lines (e.g., HCT-116) using MTT assays. Compound 6 showed IC50_{50} = 1.2 µM .
  • DPP-IV inhibition : Measure enzyme activity via fluorogenic substrates (e.g., Gly-Pro-AMC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents enhancing target binding?

Methodological Answer:

  • Variable substitution : Synthesize analogs with substituents at positions 3 (trifluoromethyl) and 6 (amine). For example:
    • Position 3 : Replace CF3_3 with cyclopropyl (compound 10) or methyl (compound 7) to assess hydrophobic interactions .
    • Position 6 : Introduce piperidine (compound 24) or morpholine (compound 27) to modulate solubility and hydrogen bonding .
  • Biological testing : Compare IC50_{50} values across analogs. Compound 6 (CF3_3 + indole-ethyl) showed 10-fold higher potency than methyl-substituted analogs .

Q. Table 2: SAR of Key Derivatives

CompoundR1_1 (Position 3)R2_2 (Position 6)IC50_{50} (µM)
6CF3_3Indole-ethyl1.2
7CH3_35-Fluoro-indole-ethyl12.5
10CyclopropylChloro-indole-ethyl8.7

Q. How can computational modeling resolve contradictions in reported binding affinities for this compound?

Methodological Answer:

  • Docking studies : Use PDB structures (e.g., 3BGQ for PIM1 kinase) to model ligand interactions. Compound 4a (analog) showed hydrogen bonds with GLU171 and hydrophobic contacts with VAL126 .
  • MD simulations : Run 100-ns trajectories to assess stability. For example, trifluoromethyl groups stabilize binding via van der Waals interactions in BRD4 inhibitors .
  • Free energy calculations : Apply MM/GBSA to rank analogs. Mismatches between in silico and experimental IC50_{50} may arise from solvent effects or protein flexibility .

Q. What strategies address low reproducibility in biological activity across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116) and enzyme batches (e.g., DPP-IV from recombinant sources) .
  • Control variables : Fix DMSO concentration (<0.1%) and incubation times (72 hours for MTT assays) .
  • Validate outliers : Re-synthesize low-activity compounds (e.g., compound 39) to confirm purity and structure .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Radical-mediated coupling : Use visible light/silane systems (e.g., TTMSS) to suppress side reactions in alkylation steps. Compound 3ab was synthesized with 44% yield via this method .
  • Temperature control : Maintain reactions at 0–5°C during sulfonylation to prevent decomposition .
  • Purification : Employ flash chromatography (e.g., 70–100% EtOAc/hexanes) or preparative HPLC for polar byproducts .

Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?

Methodological Answer:

  • Xenograft models : Implant HCT-116 cells in nude mice; administer compound orally (10 mg/kg, bid) and measure tumor volume over 21 days .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS. Compound 1 (DPP-IV inhibitor) showed T1/2T_{1/2} = 4.2 hours in rats .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight changes in chronic dosing studies .

Q. How do solvent and pH conditions affect the stability of this compound?

Methodological Answer:

  • Stability assays : Incubate compound in PBS (pH 7.4), plasma, or simulated gastric fluid (pH 2.0) at 37°C. Analyze degradation via HPLC .
  • Optimal storage : Store as a hydrochloride salt at 2–8°C in dark, dry conditions to prevent hydrolysis of the trifluoromethyl group .

Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS targets?

Methodological Answer:

  • LogP optimization : Reduce polarity by replacing morpholine (compound 27, LogP = 2.1) with methylpiperidine (compound 25, LogP = 3.4) .
  • P-gp efflux avoidance : Replace indole (P-gp substrate) with pyrazole (compound 12) to enhance brain uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.